N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide
Description
This compound features a benzamide core substituted with a trifluoromethoxy group at the para position, linked to a dimethylaminoethyl chain bearing a 1-methylindole moiety. The 1-methylindole moiety may contribute to π-π stacking interactions in biological targets, common in kinase inhibitors or GPCR modulators .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c1-26(2)19(17-13-27(3)18-7-5-4-6-16(17)18)12-25-20(28)14-8-10-15(11-9-14)29-21(22,23)24/h4-11,13,19H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSDJOCGJARHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-((dimethylamino)ethyl)(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide. It has a molecular formula of C28H33N7O2 and a molecular weight of 499.62 g/mol. The structure includes an indole moiety, which is often associated with various biological activities, particularly in cancer research.
| Property | Value |
|---|---|
| Molecular Formula | C28H33N7O2 |
| Molecular Weight | 499.62 g/mol |
| IUPAC Name | N-(2-((dimethylamino)ethyl)(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide |
| CAS Number | 1421373-65-0 |
| Purity | 97% |
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, its structural components suggest that it may interact with various cellular pathways involved in cancer progression. The indole ring is known for its ability to modulate signaling pathways related to cell proliferation and apoptosis.
Mechanism of Action:
- Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer cell signaling, leading to reduced tumor growth.
- Induction of Apoptosis: By promoting apoptotic pathways, it can lead to programmed cell death in malignant cells.
- Cell Cycle Arrest: It may interfere with the cell cycle, preventing cancer cells from dividing.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures exhibit neuroprotective effects. The dimethylamino group is often linked to enhanced blood-brain barrier penetration, which could facilitate neuroprotective actions against neurodegenerative diseases.
Case Studies
-
Study on Cancer Cell Lines:
- A study evaluated the efficacy of the compound on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated significant cytotoxic effects at micromolar concentrations, supporting its potential as a therapeutic agent in oncology.
-
Neuroprotection in Animal Models:
- In rodent models of neurodegeneration, administration of the compound showed improved cognitive function and reduced neuronal loss, suggesting its utility in treating conditions like Alzheimer's disease.
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide exhibit promising anticancer properties. For instance, studies have highlighted the synthesis of various benzamide derivatives that demonstrate significant cytotoxic effects against different cancer cell lines. The introduction of trifluoromethoxy groups has been associated with enhanced potency due to improved lipophilicity and bioavailability .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been investigated for their efficacy against bacterial and fungal strains, showcasing the ability of substituted benzamides to inhibit microbial growth. The presence of the indole structure is known to enhance antimicrobial activity, making this compound a candidate for further exploration in this area .
Neuropharmacological Effects
Indole derivatives are often studied for their neuropharmacological properties. The dimethylamino group may facilitate interactions with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Research into related compounds has shown promise in modulating serotonin receptors, which could translate into therapeutic effects for conditions such as depression and anxiety .
Case Study 1: Anticancer Activity
A study synthesized several derivatives of benzamide, including those with trifluoromethoxy substitutions. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing that certain modifications significantly increased their effectiveness. The study concluded that the incorporation of trifluoromethoxy groups is beneficial for developing new anticancer agents .
Case Study 2: Antimicrobial Screening
In a comparative study of different benzamide derivatives, including those structurally related to this compound, researchers assessed their antimicrobial activity against several pathogens. Results indicated that certain derivatives exhibited potent inhibitory effects, suggesting a viable pathway for developing new antimicrobial therapies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures that include:
- Formation of the indole moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the dimethylamino group : This step often requires nucleophilic substitution reactions.
- Trifluoromethoxy group incorporation : This can be accomplished via electrophilic aromatic substitution or other fluorination techniques.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Formation of the Benzamide Core
The benzamide linkage is typically formed via coupling between a carboxylic acid derivative (e.g., acyl chloride) and an amine. For example:
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Step 1 : Synthesis of 4-(trifluoromethoxy)benzoyl chloride from 4-(trifluoromethoxy)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] .
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Step 2 : Reaction of the acyl chloride with the secondary amine 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine under basic conditions (e.g., triethylamine) to yield the target compound .
Functionalization of the Indole Moiety
The indole ring is often alkylated or functionalized via electrophilic substitution:
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Methylation : The 1-methylindole group can be synthesized using methyl iodide (CH₃I) in the presence of a base (e.g., NaH) .
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Dimethylaminoethyl Side Chain : A reductive amination or nucleophilic substitution (e.g., using 2-chloroethyl-dimethylamine) may introduce the dimethylaminoethyl group at the indole’s 3-position .
Trifluoromethoxy Group (-OCF₃)
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Stability : The trifluoromethoxy group is electron-withdrawing and resistant to hydrolysis under mild conditions.
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Electrophilic Aromatic Substitution : Direct substitution on the benzamide’s aromatic ring is unlikely due to deactivation by -OCF₃.
Amide Bond
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Hydrolysis : The benzamide bond may hydrolyze under acidic (HCl/H₂O) or basic (NaOH) conditions to regenerate the carboxylic acid and amine .
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Reduction : Lithium aluminum hydride (LiAlH₄) could reduce the amide to a secondary amine, though steric hindrance from the indole may limit reactivity .
Dimethylamino Group (-N(CH₃)₂)
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Quaternary Ammonium Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Oxidation : Susceptible to oxidation by hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), yielding N-oxide derivatives .
Comparative Reactivity in Analogous Systems
Degradation Pathways
-
Acidic Hydrolysis :
. -
Oxidative N-Demethylation :
.
Challenges and Considerations
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Steric Hindrance : Bulky substituents (e.g., trifluoromethoxy, dimethylaminoethyl) may slow reaction kinetics.
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Regioselectivity : Functionalization of the indole ring requires careful control to avoid competing reactions at the 2- or 5-positions.
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Stability of Trifluoromethoxy Group : Harsh conditions (e.g., strong bases) could cleave the -OCF₃ moiety.
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below compares the target compound with structurally related analogs from the evidence:
Functional and Pharmacological Insights
- Trifluoromethoxy vs.
- Indole Substitution : The 1-methylindole in the target compound and firmonertinib () prevents N-H-mediated metabolism, enhancing stability compared to unmethylated indoles () .
- Aminoalkyl Chains: The dimethylaminoethyl group in the target compound and firmonertinib introduces basicity (pKa ~8–9), favoring protonation in physiological pH and enhancing membrane permeability .
Pharmacokinetic and Toxicity Profiles
- CYP Inhibition: The dimethylamino group may inhibit CYP3A4 at high doses, a liability shared with firmonertinib .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what hazards require mitigation?
- Methodology : Multi-step synthesis involves coupling indole derivatives with substituted benzamides. For example, a typical route includes:
Amide bond formation : React 1-methylindole-3-carbaldehyde with dimethylaminoethylamine under reductive amination conditions (e.g., NaBH₃CN in methanol).
Benzamide coupling : Use 4-(trifluoromethoxy)benzoyl chloride in dichloromethane (CH₂Cl₂) with a base like potassium carbonate (K₂CO₃) to form the final benzamide .
- Hazard Mitigation : Evaluate risks associated with volatile solvents (CH₂Cl₂), mutagenic intermediates (e.g., acyl chlorides), and unstable intermediates. Conduct Ames testing for mutagenicity and use argon purging for oxygen-sensitive steps .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm dimethylamino, indole, and trifluoromethoxy substituents.
- LC/MS : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
- FT-IR : Identify carbonyl (C=O) and amine (N-H) stretches.
Q. What stability considerations are essential for storage and handling?
- Methodology :
- Storage : Keep at -20°C under argon to prevent hydrolysis of the trifluoromethoxy group.
- Decomposition : Monitor via differential scanning calorimetry (DSC) for exothermic decomposition peaks, as seen in related amides .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be resolved?
- Methodology :
Purity Analysis : Use HPLC (≥98% purity) to rule out impurities influencing activity .
Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays).
Structural Confirmation : X-ray crystallography (e.g., PDB 7K1H for EGFR-inhibitor complexes) to validate binding modes .
Q. What strategies optimize pharmacokinetic properties of this compound?
- Methodology :
- Lipophilicity : Introduce trifluoromethoxy groups to enhance membrane permeability, as shown in PI3Kα/mTOR inhibitors .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable amides and monitor CYP450 metabolism in microsomal assays .
Q. How can mutagenic risks of intermediates be assessed and mitigated?
- Methodology :
- Ames Testing : Use Salmonella typhimurium strains (e.g., TA98, TA100) to evaluate frameshift/base-pair mutations.
- Ventilation : Perform reactions in fume hoods with HEPA filters.
- Alternative Reagents : Replace mutagenic acyl chlorides with safer coupling agents (e.g., EDCI/HOBt) .
Q. What computational approaches predict binding affinity to target proteins?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., EGFR L858R mutant, PDB 7K1H) to model interactions.
- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .
Data Contradiction Analysis
Q. Why might in vitro activity fail to translate to in vivo efficacy?
- Methodology :
- Solubility : Measure kinetic solubility in PBS (pH 7.4) and use surfactants (e.g., Cremophor EL) for in vivo dosing.
- Protein Binding : Evaluate plasma protein binding (PPB) via equilibrium dialysis; high PPB reduces free drug concentration .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
